Methyl 3-bromo-5-cyano-2-nitrophenylacetate
Overview
Description
Methyl 3-bromo-5-cyano-2-nitrophenylacetate is a complex organic compound characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-cyano-2-nitrophenylacetate typically involves multi-step organic reactions. One common approach is the nitration of a precursor compound followed by bromination and cyano group introduction. The reaction conditions must be carefully controlled to ensure the selective introduction of each functional group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-cyano-2-nitrophenylacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of new functional groups, leading to derivatives with altered chemical properties.
Scientific Research Applications
Chemistry: Methyl 3-bromo-5-cyano-2-nitrophenylacetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be employed as a probe or inhibitor in studies involving enzyme activity and cellular processes. Its unique structure allows for selective binding to specific biological targets.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with various biological molecules makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 3-bromo-5-cyano-2-nitrophenylacetate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-bromo-2-cyano-5-nitrophenylacetate
Methyl 3-bromo-4-cyano-2-nitrophenylacetate
Methyl 3-bromo-5-cyano-2-nitrobenzoate
Uniqueness: Methyl 3-bromo-5-cyano-2-nitrophenylacetate stands out due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both bromine and cyano groups on the phenyl ring, along with the nitro group, provides a unique chemical profile compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(3-bromo-5-cyano-2-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9(14)4-7-2-6(5-12)3-8(11)10(7)13(15)16/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOHDBQMYSHKGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)C#N)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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